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molecular formula C5H7N3S B1603928 5-(Methylthio)pyrazin-2-amine CAS No. 251549-38-9

5-(Methylthio)pyrazin-2-amine

Cat. No. B1603928
M. Wt: 141.2 g/mol
InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612070B2

Procedure details

A suspension of 2-amino-5-bromopyrazine (100 mg), 95% methanethiol sodium salt (84.8 mg) and tetrakistriphenylphosphine palladium (66.4 mg) in N,N-dimethylformamide (2.9 ml) was stirred at 60° C. for 15 hours. After completion of the reaction, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution, extracted with toluene, washed with a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was separated using silica gel column chromatography. (ethyl acetate:hexane 1:2) to obtain 67.8 mg (84%) of the desired product as a white powder.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
84.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
66.4 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[Na].[CH3:10][SH:11].C(=O)([O-])O.[Na+]>CN(C)C=O>[NH2:1][C:2]1[CH:7]=[N:6][C:5]([S:11][CH3:10])=[CH:4][N:3]=1 |f:1.2,3.4,^1:8|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
84.8 mg
Type
reactant
Smiles
[Na].CS
Name
tetrakistriphenylphosphine palladium
Quantity
66.4 mg
Type
reactant
Smiles
Name
Quantity
2.9 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was separated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=NC=C(N=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 67.8 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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